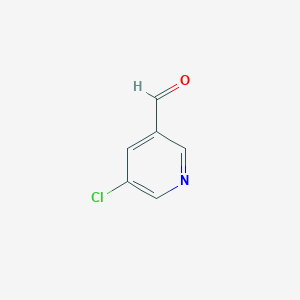

5-Chloronicotinaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCELHNLIYYAOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560374 | |

| Record name | 5-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-82-4 | |

| Record name | 5-Chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinaldehyde, a halogenated pyridine derivative, is a significant intermediate in the synthesis of pharmaceutical and agrochemical compounds.[1] Its structure, which combines an electron-deficient pyridine ring with a reactive aldehyde functional group, makes it a versatile building block for creating complex heterocyclic systems.[1] The presence of the chlorine atom at the 5-position and the aldehyde at the 3-position influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution and various condensation reactions.[1] This guide provides a detailed overview of its core physicochemical properties, synthetic methodologies, and characteristic reactions, offering a valuable resource for professionals in chemical research and drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and available data. Properties for related isomers are provided for context but should not be used as direct substitutes.

| Property | This compound | Notes / Context (Related Compounds) |

| CAS Number | 113118-82-4[2][3][4][5] | - |

| Molecular Formula | C₆H₄ClNO[2][5] | - |

| Molecular Weight | 141.56 g/mol [2][5] | - |

| Synonyms | 5-Chloro-3-pyridinecarboxaldehyde, 5-Chloro-3-formylpyridine[3][5] | - |

| Appearance | Solid (Typical) | 2-Chloronicotinaldehyde is a white to light yellow solid. |

| Melting Point | Data not available | 6-Chloronicotinaldehyde: 77-81 °C.[6] 2-Chloronicotinaldehyde: 50-54 °C.[6] |

| Boiling Point | Data not available | 6-Chloronicotinaldehyde: 249.3±20.0 °C at 760 mmHg.[6] 2-Chloro-2-fluoronicotinaldehyde: 238 °C.[7] |

| Density | Data not available | 6-Chloronicotinaldehyde: 1.3±0.1 g/cm³.[6] 5-Chloro-2-fluoronicotinaldehyde: 1.444 g/cm³.[7] |

| Solubility | Data not available | Expected to be soluble in organic solvents like DMSO and Chloroform, similar to other isomers.[6] |

| pKa | Data not available | The pyridine nitrogen is basic, but its pKa is lowered by the electron-withdrawing effects of the chlorine and aldehyde groups. |

Spectral Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its functional groups.

-

¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. An additional downfield signal, typically between 9.5-10.5 ppm, would correspond to the aldehydic proton.

-

¹³C NMR: The carbon spectrum would display six signals. The aldehydic carbonyl carbon is the most downfield, typically appearing in the 190-215 ppm range.[8] The other five signals would correspond to the carbons of the pyridine ring, with their shifts influenced by the chlorine and aldehyde substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found between 1700-1720 cm⁻¹.[9] Additional characteristic peaks would include C-H stretching from the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹) and C-H and C=C/C=N stretching from the aromatic pyridine ring.

Experimental Protocols: Synthesis

The primary method for synthesizing chloronicotinaldehydes is the Vilsmeier-Haack reaction.[1][10] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

General Protocol for the Vilsmeier-Haack Formylation

This protocol describes a general method for the formylation of activated pyridine rings to yield chloronicotinaldehydes.

Reagents & Equipment:

-

Substituted Chloropyridine (starting material)

-

Phosphorus oxychloride (POCl₃) or similar reagent (diphosgene, triphosgene)[10]

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Drying tube

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, phosphorus oxychloride is added dropwise to chilled N,N-Dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic chloromethyliminium salt known as the Vilsmeier reagent.[11] The temperature is typically maintained below 5 °C.

-

Aromatic Substitution: The starting chloropyridine derivative is added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred, and the temperature may be gradually increased (e.g., to 80 °C) to facilitate the electrophilic aromatic substitution.[1][12]

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Hydrolysis: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the iminium intermediate to the final aldehyde product.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified, typically by column chromatography, to yield the pure chloronicotinaldehyde.

Visualized Workflows and Reactions

The following diagrams illustrate the synthesis workflow and key chemical reactions of this compound.

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups.

-

Aldehyde Group Reactions: The aldehyde moiety can undergo a wide range of transformations. It can be oxidized to form 5-chloronicotinic acid, participate in aldol condensations with carbonyl compounds to create β-hydroxycarbonyl products, and undergo Wittig reactions to form alkenes.[1]

-

Aromatic Nucleophilic Substitution: The pyridine ring is electron-deficient, and this effect is enhanced by the chlorine atom. This makes the ring susceptible to aromatic nucleophilic substitution, where a nucleophile can displace the chloride ion, particularly at high temperatures or with strong nucleophiles.[1]

-

Applications: Due to its dual functionality, this compound serves as a crucial starting material for accessing a diverse range of chemical structures. It is frequently used in the development of scaffolds for potential pharmaceuticals and agrochemicals, where the pyridine core is a common motif.[1]

References

- 1. Buy this compound | 113118-82-4 [smolecule.com]

- 2. 113118-82-4|this compound|BLD Pharm [bldpharm.com]

- 3. 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | 113118-82-4 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. CAS NO. 113118-82-4 | 5-CHLORO-PYRIDINE-3-CARBALDEHYDE | C6H4ClNO [localpharmaguide.com]

- 6. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemscene.com [chemscene.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. jk-sci.com [jk-sci.com]

Spectroscopic Profile of 5-Chloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Description |

| ~9.9 - 10.1 | s | ~192 | Aldehyde (C=O) |

| ~8.8 | d | ~155 | Aromatic CH |

| ~8.6 | d | ~152 | Aromatic C-Cl |

| ~7.5 | dd | ~137 | Aromatic CH |

| ~125 | Aromatic CH |

Note: Predicted chemical shifts are based on the analysis of similar aromatic aldehydes and pyridyl systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2900 - 2800 & ~2800 - 2700 | Medium | Aldehyde C-H Stretch (Fermi doublet)[1] |

| ~1710 - 1690 | Strong | Carbonyl (C=O) Stretch of Aldehyde |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| ~850 - 800 | Strong | C-Cl Stretch |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~260 - 280 | Moderate to High | Ethanol/Methanol | π → π |

| ~310 - 330 | Low | Ethanol/Methanol | n → π |

Note: The λmax values are estimations based on the UV-Vis spectra of conjugated aromatic systems and pyridine derivatives.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 141/143 | ~3:1 ratio | [M]⁺ (Molecular Ion) |

| 140/142 | ~3:1 ratio | [M-H]⁺ |

| 113/115 | ~3:1 ratio | [M-CO]⁺ |

| 78 | Variable | [C₅H₄N]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through shimming.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound and determine its maximum absorption wavelengths (λmax).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The sample solution is placed in a quartz cuvette (typically 1 cm path length).

-

The absorbance spectrum is recorded over a range of approximately 200 to 400 nm.

-

-

Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The mass spectrum is generated as a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 5-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloronicotinaldehyde. The document outlines the predicted ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the spectral analysis process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of pyridine-based compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The numbering of the atoms corresponds to the structure shown below.

Figure 1. Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.9 - 9.1 | Singlet |

| H-4 | 8.2 - 8.4 | Doublet |

| H-6 | 9.9 - 10.1 | Singlet |

| Aldehyde-H | 10.0 - 10.2 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 138 - 142 |

| C-5 | 135 - 140 |

| C-6 | 152 - 157 |

| Aldehyde-C | 190 - 195 |

Experimental Protocol for NMR Spectroscopy

This section details a general methodology for the acquisition of NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3] The choice of solvent can slightly affect chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.[1]

-

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any contaminants.

2. NMR Data Acquisition:

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[1]

-

Tuning and Matching: The NMR probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[1]

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H spectrum, a small number of scans is usually sufficient, while a ¹³C spectrum will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the data acquisition process. The free induction decay (FID) signal is recorded.[4]

3. Data Processing:

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a mathematical process called Fourier transformation.[4]

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.[4]

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of a small molecule like this compound.

Caption: Workflow for NMR spectral analysis.

References

Solubility Profile of 5-Chloronicotinaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of 5-Chloronicotinaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

This compound, also known as 5-chloro-3-pyridinecarboxaldehyde, is a pivotal building block in the synthesis of a range of bioactive molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. A thorough understanding of its solubility profile enables the optimization of synthetic routes and the development of robust, scalable manufacturing processes.

While specific quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly accessible literature, a qualitative assessment can be inferred from its structural features and the known properties of similar compounds. The presence of a polar pyridine ring and an aldehyde group suggests at least moderate solubility in polar organic solvents. Conversely, the chlorinated aromatic ring contributes some non-polar character, likely allowing for solubility in less polar organic solvents as well. Chlorinated pyridines are often noted for their solubility in organic solvents, which can facilitate their absorption.[1][2]

This guide provides a standardized methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 5-chloro-3-pyridinecarboxaldehyde |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol |

| Appearance | Likely a solid, given the melting points of related isomers. For example, 6-Chloronicotinaldehyde has a melting point of 77-81 °C. |

Qualitative Solubility Assessment

Based on general principles of "like dissolves like," the following qualitative solubility profile for this compound in common organic solvents can be anticipated. It is important to note that this is an estimation and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The aldehyde and pyridine nitrogen can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nature of both the solute and solvent facilitates dissolution through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | The presence of a chlorine atom in the solute may enhance solubility in chlorinated solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

2.1. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

2.2. Sample Analysis:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has evaporated, reweigh the vial containing the dried solute. The mass of the solute can then be determined.

-

Alternatively, a calibrated analytical technique such as HPLC or GC can be used to determine the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.

2.3. Data Calculation:

The solubility (S) can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Gravimetric Method: S (g/L) = (mass of solute in g / volume of solvent in L)

-

Analytical Method (HPLC/GC): The concentration obtained from the calibration curve directly gives the solubility.

3. Data Presentation:

All quantitative data should be summarized in a clearly structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| [Solvent 1] | [Temp 1] | [Value] | [Value] |

| [Solvent 2] | [Temp 1] | [Value] | [Value] |

| [Solvent 3] | [Temp 2] | [Value] | [Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

This comprehensive approach will enable researchers and drug development professionals to accurately determine the solubility of this compound in various organic solvents, thereby facilitating its effective use in synthesis and formulation.

References

Synthesis of 5-Chloronicotinaldehyde: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 5-Chloronicotinaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of various starting materials, detailed experimental protocols for key reactions, and a summary of quantitative data to aid researchers in selecting the most suitable synthesis strategy for their applications.

Core Synthesis Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, each originating from a different starting material. The choice of a particular route often depends on factors such as the availability and cost of the starting material, desired yield and purity, scalability, and the laboratory's technical capabilities. The most prominent starting materials and their corresponding synthetic strategies are outlined below.

From 5-Chloronicotinic Acid

5-Chloronicotinic acid is a versatile and commonly used precursor for the synthesis of this compound. Two primary methods utilize this starting material: a two-step reduction-oxidation sequence and the Vilsmeier-Haack reaction.

a) Reduction-Oxidation Sequence

This classical two-step approach first involves the reduction of the carboxylic acid group to an alcohol, followed by the oxidation of the resulting alcohol to the desired aldehyde. This method is particularly attractive for laboratory-scale synthesis due to its high overall yields.[1]

b) Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a more direct approach to convert 5-Chloronicotinic acid into this compound.[1] This method involves the use of a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

From Nicotinaldehyde via Direct Chlorination

A more direct, albeit less selective, method involves the chlorination of nicotinaldehyde. This process typically employs chlorine gas and a catalyst, but often results in a mixture of regioisomers and over-chlorinated products, leading to lower yields of the desired 5-chloro isomer.[1]

From 5-Chloropyridine via Metalation-Formylation

Organolithium chemistry provides a pathway to introduce the aldehyde functionality directly onto the chloropyridine backbone.[1] This method requires cryogenic temperatures and strictly anhydrous conditions, which can limit its practicality on a larger scale.

From Enamides via Vilsmeier Reaction

A versatile method for producing a range of substituted chloronicotinaldehydes involves the Vilsmeier reaction of enamides.[2] The selectivity and yield of this reaction can be influenced by the choice of the Vilsmeier reagent and reaction conditions.[2]

From 3-Picoline (3-Methylpyridine)

While not a direct single-step precursor, 3-picoline is a fundamental building block in pyridine chemistry and serves as a starting point for the synthesis of various pyridine derivatives.[3][4] Its conversion to this compound would involve multiple synthetic steps, including chlorination and oxidation of the methyl group.

Quantitative Data Summary

The following tables provide a comparative summary of the quantitative data associated with the key synthetic routes to this compound.

| Method | Starting Material | Key Reagents | Temperature (°C) | Typical Yield (%) | Reaction Time (h) | Reference |

| Reduction-Oxidation | 5-Chloronicotinic acid | 1. NaBH₄/BF₃·OEt₂ 2. MnO₂ | -10 to 25 | 80-90 | 6-8 | [1] |

| Vilsmeier-Haack | 5-Chloronicotinic acid | POCl₃, DMF | 0-80 | 70-85 | 2-6 | [1] |

| Direct Chlorination | Nicotinaldehyde | Cl₂, FeCl₃ | 25-150 | 40-60 | 4-12 | [1] |

| Metalation-Formylation | 5-Chloropyridine | n-BuLi, DMF | -78 to 25 | 65-75 | 2-4 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Reduction-Oxidation of 5-Chloronicotinic Acid

Step 1: Reduction to (5-chloropyridin-3-yl)methanol

-

To a solution of 5-chloronicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add sodium borohydride (NaBH₄) at a controlled temperature, typically between -10 and 0 °C.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) to the mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction carefully with water or a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Oxidation to this compound

-

Dissolve the crude (5-chloropyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent, such as manganese dioxide (MnO₂), to the solution.

-

Stir the mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC or GC).

-

Filter off the solid oxidant and wash it with the solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound.

Protocol 2: Vilsmeier-Haack Reaction of 5-Chloronicotinic Acid

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of dimethylformamide (DMF).

-

To this reagent, add 5-chloronicotinic acid portion-wise, maintaining the temperature between 0 and 10 °C.

-

After the addition, heat the reaction mixture to a temperature between 70 and 80 °C and maintain for 2 to 6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until it is alkaline.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts and remove the solvent under reduced pressure to obtain this compound.

Protocol 3: Metalation-Formylation of 5-Chloropyridine

-

Dissolve 5-chloropyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes, keeping the temperature below -70 °C.

-

Stir the mixture at this temperature for a period to ensure complete metalation.

-

Add anhydrous dimethylformamide (DMF) to the reaction mixture and continue stirring at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the crude aldehyde, which may require further purification.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Caption: Synthesis routes starting from 5-Chloronicotinic Acid.

Caption: Alternative synthesis pathways for this compound.

References

An In-depth Technical Guide to the Electrophilicity of the 5-Chloronicotinaldehyde Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilicity of the carbonyl group is a cornerstone of organic chemistry, fundamentally dictating the reactivity and synthetic utility of aldehydes and ketones. This technical guide provides a comprehensive examination of the carbonyl group in 5-chloronicotinaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. We will explore the electronic landscape of this molecule, detailing how the interplay between the pyridine nitrogen and the chlorine substituent modulates the reactivity of the aldehyde moiety. This document presents a consolidation of theoretical principles, comparative physicochemical data, detailed experimental protocols for assessing reactivity, and visual workflows to serve as a critical resource for professionals leveraging the unique chemical properties of this compound in research and development.

Introduction to Carbonyl Electrophilicity

The carbonyl group (C=O) is a fundamental functional group defined by a highly polar double bond between carbon and oxygen atoms. The significant difference in electronegativity results in a substantial polarization of the bond, bestowing a partial negative charge (δ-) on the oxygen atom and a crucial partial positive charge (δ+) on the carbonyl carbon.[1] This inherent electron deficiency, or electrophilicity, renders the carbonyl carbon highly susceptible to attack by a vast array of nucleophiles.[1][2]

The magnitude of this electrophilicity is not static; it is profoundly influenced by the electronic nature of the substituents attached to the carbonyl group. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) diminish electrophilicity by increasing electron density at the carbonyl carbon.[2][3] Understanding these substituent effects is paramount for predicting and controlling the outcomes of chemical reactions.

Electronic Profile of this compound

This compound is a pyridine derivative, which introduces unique electronic features compared to a simple benzaldehyde. The electrophilicity of its carbonyl carbon is modulated by two primary electronic effects:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon and acts as an electron sink, withdrawing electron density from the entire aromatic system through an inductive effect (-I). This deactivation of the ring makes the attached carbonyl group more electrophilic than its counterpart in benzaldehyde.

-

The 5-Chloro Substituent: The chlorine atom at the 5-position (meta to the aldehyde) is also strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). While it has a weak electron-donating resonance effect (+R), the inductive effect is dominant, further decreasing electron density on the ring and, consequently, increasing the partial positive charge on the carbonyl carbon.[4]

The combination of these two electron-withdrawing features results in a significantly enhanced electrophilicity of the carbonyl group in this compound, making it a highly reactive substrate for nucleophilic addition reactions.

Quantitative and Spectroscopic Assessment of Electrophilicity

Table 1: Comparative Physicochemical and Spectroscopic Data of Aromatic Aldehydes

| Compound | Hammett Constant (σ) of Substituent(s) | 13C NMR Shift of Carbonyl Carbon (ppm) | IR Stretching Frequency of Carbonyl (cm-1) |

| Benzaldehyde | H (σ = 0.00) | ~192 | ~1703 |

| 4-Chlorobenzaldehyde | Cl (σp = +0.23) | ~191 | ~1705 |

| Nicotinaldehyde (3-Pyridinecarboxaldehyde) | 3-pyridyl (σm ≈ +0.65) | ~193 | ~1710 |

| This compound | 3-pyridyl + 5-Cl (Estimated σ > +0.65) | ~190-194 (Estimated) | ~1710-1715 (Estimated) |

Note: Data for this compound is estimated based on the additive effects of the substituents. Experimental verification is required. 13C NMR and IR values are typical and can vary with solvent and concentration.[5][6]

The Hammett constant (σ) quantifies the electronic influence of a substituent on a benzene ring. A positive value indicates an electron-withdrawing character. The higher estimated combined σ value for this compound suggests a greater electron deficiency at the carbonyl carbon compared to the other listed aldehydes. Spectroscopic data, such as the 13C NMR chemical shift and the IR stretching frequency of the carbonyl group, provide direct probes into the electronic environment.[5][6] A higher wavenumber in the IR spectrum generally correlates with a more electrophilic carbonyl group due to increased bond polarity and strength.

Reactivity and Synthetic Applications

The enhanced electrophilicity of the this compound carbonyl group makes it a versatile intermediate for a variety of chemical transformations pivotal in drug discovery and materials science.

dot

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Key reactions involving the electrophilic carbonyl of this compound include:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethyl-pyridines, a common scaffold in pharmaceuticals.

-

Wittig Reaction: Formation of a C=C double bond by reacting with a phosphonium ylide, enabling the synthesis of complex alkenes.

-

Grignard and Organolithium Additions: Creation of new carbon-carbon bonds to produce secondary alcohols.

-

Aldol and Knoevenagel Condensations: Base- or acid-catalyzed reactions with enolates or active methylene compounds to build larger molecular frameworks.[4]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich compounds, but can be adapted for certain pyridines.[7]

Materials:

-

Substituted Enamide Precursor

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

-

Slowly add POCl₃ dropwise to the stirred DMF solution to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of the appropriate enamide precursor in DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol for Comparative Reactivity Analysis via NMR Spectroscopy

This protocol provides a method to quantitatively compare the electrophilicity of this compound against a reference aldehyde (e.g., benzaldehyde) by monitoring a competitive reaction with a limiting nucleophile.

dot

References

The Dual-Faceted Reactivity of the Pyridine Ring in 5-Chloronicotinaldehyde: A Technical Guide

Introduction

5-Chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the versatile reactivity of its functional groups—the aldehyde and the chloro-substituent—and the inherent electronic properties of the pyridine ring. This technical guide provides an in-depth analysis of the reactivity of the pyridine core in this compound, offering insights for researchers, scientists, and professionals in drug development. The document details the electronic influences on the ring, its behavior in key reaction classes, and provides experimental protocols for its transformation.

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom.[1] This fundamental characteristic makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, but more susceptible to nucleophilic attack.[1][2] The reactivity of this compound is further modulated by the electronic effects of its two substituents: the electron-withdrawing chloro group at the 5-position and the deactivating aldehyde group at the 3-position.

Electronic Landscape of the Pyridine Ring

The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the ring nitrogen, the meta-directing aldehyde group, and the halogen substituent.

-

Ring Nitrogen: The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, significantly reducing the electron density of the entire ring system. This deactivation is most pronounced at the α (2, 6) and γ (4) positions.

-

Aldehyde Group (-CHO): Positioned at C3, the aldehyde group is a powerful deactivating group, withdrawing electron density through both inductive and mesomeric effects. This further diminishes the ring's nucleophilicity, rendering electrophilic substitution reactions particularly challenging.

-

Chloro Group (-Cl): The chlorine atom at C5 exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M effect) via its lone pairs. Overall, its deactivating inductive effect dominates, further lowering the electron density of the pyridine ring.

This combination of electron-withdrawing functionalities makes the pyridine ring in this compound exceptionally electron-poor, predisposing it to nucleophilic attack and metal-catalyzed cross-coupling reactions while strongly disfavoring electrophilic substitution.

Caption: General reactivity pathways for this compound.

Reactivity Towards Electrophiles: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine nucleus is inherently difficult due to its electron-deficient nature.[1] The presence of two strong electron-withdrawing groups in this compound exacerbates this, making EAS reactions highly unfavorable. Reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and often result in low yields, if they proceed at all. The pyridine nitrogen is also susceptible to protonation or coordination with Lewis acids under acidic reaction conditions, which further deactivates the ring to electrophilic attack. Consequently, electrophilic substitution is not a synthetically viable strategy for the functionalization of the this compound ring.

Reactivity Towards Nucleophiles: Nucleophilic Aromatic Substitution (SNAr)

The electron-poor character of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The chloro-substituent at the 5-position can act as a leaving group when attacked by a suitable nucleophile. Although the 5-position is not as activated as the 2-, 4-, or 6-positions, the cumulative electron-withdrawing effect of the ring nitrogen and the aldehyde group facilitates the attack.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates, providing a direct route to a variety of 5-substituted nicotin-aldehyde derivatives.

Caption: Generalized mechanism for SNAr on this compound.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | 5-(Piperidin-1-yl)nicotinaldehyde | DMF, heat | High | [2] |

| Sodium Methoxide | 5-Methoxynicotinaldehyde | Methanol, reflux | Good | N/A |

| Morpholine | 5-Morpholinonicotinaldehyde | DMSO, K₂CO₃, 120 °C | Moderate | N/A |

Note: Yields are qualitative ("High," "Good," "Moderate") as specific quantitative data for this compound was not available in the initial search. These are representative examples based on the reactivity of similar chloropyridines.

Experimental Protocol: Synthesis of 5-Morpholinonicotinaldehyde

-

Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-morpholinonicotinaldehyde.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 5-position is a prime site for transformations via palladium-catalyzed cross-coupling reactions. These methods are exceptionally powerful for creating carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by reacting this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[3][4] This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the synthesis of arylalkynes by reacting this compound with a terminal alkyne.[5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method.[7] It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine, providing access to a wide range of 5-amino-nicotinaldehyde derivatives.[7][8]

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80-90 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 75-90 |

Note: Yields are typical estimates for aryl chlorides and may vary based on specific conditions and ligands used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 5-aryl-nicotinaldehyde product.

Reactions of the Aldehyde Functional Group

The aldehyde group at the 3-position is a versatile handle for a variety of chemical transformations, which generally do not directly involve the pyridine ring's aromatic system but are crucial for its use as a building block.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloronicotinic acid.[9] A common and mild method for this transformation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) under buffered conditions.[10][11]

-

Reduction: Selective reduction of the aldehyde to the primary alcohol, 5-chloronicotinyl alcohol, can be achieved using hydride-based reducing agents like sodium borohydride (NaBH₄).[9]

-

Condensation Reactions: The aldehyde can participate in various C-C bond-forming condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and Aldol reactions, to extend the carbon framework.[9][12]

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) yields the corresponding 5-chloro-3-(aminomethyl)pyridine derivatives.

Table 3: Common Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Product | Typical Yield (%) |

|---|---|---|---|

| Oxidation (Pinnick) | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 5-Chloronicotinic acid | >90 |

| Reduction | NaBH₄ | 5-Chloronicotinyl alcohol | >95 |

| Reductive Amination | Benzylamine, then NaBH₄ | N-Benzyl-1-(5-chloropyridin-3-yl)methanamine | 80-90 |

| Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(5-chloropyridin-3-yl)acrylate | 70-85 |

Caption: A typical laboratory workflow for the Pinnick oxidation.

Conclusion

The reactivity of the pyridine ring in this compound is characterized by a pronounced electron deficiency, which dictates its synthetic utility. While highly resistant to electrophilic aromatic substitution, the ring is primed for nucleophilic aromatic substitution and, most notably, a range of palladium-catalyzed cross-coupling reactions at the C5-chloro position. These transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide powerful and reliable methods for elaborating the pyridine core. Concurrently, the aldehyde functionality at C3 serves as a versatile handle for oxidation, reduction, and various condensation reactions. This dual reactivity makes this compound a valuable and strategic building block for the synthesis of complex, highly functionalized pyridine derivatives in pharmaceutical and materials science research.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Buy this compound | 113118-82-4 [smolecule.com]

- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

In-Depth Technical Guide to Quantum Chemical Calculations for 5-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of 5-Chloronicotinaldehyde, a molecule of interest in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this compound, this document focuses on establishing a robust computational protocol based on Density Functional Theory (DFT). The methodologies outlined herein for calculating optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties (HOMO-LUMO, UV-Vis), and nonlinear optical (NLO) properties are derived from established practices for structurally analogous compounds. This guide serves as a foundational framework for researchers seeking to predict and understand the physicochemical properties of this compound and related derivatives, enabling further in-silico drug design and materials development.

Introduction

This compound belongs to the class of halogenated pyridine aldehydes, which are important building blocks in the synthesis of various biologically active compounds and functional materials. Understanding the molecule's structural, vibrational, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these properties with a high degree of accuracy.

Computational Methodology

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Geometry Optimization

The initial step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol (Theoretical):

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Procedure: An initial guess for the molecular structure of this compound is created using a molecular builder. A geometry optimization calculation is then performed without any symmetry constraints. The convergence criteria should be set to the software's default "tight" or "very tight" settings to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a stable equilibrium geometry.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful technique for identifying functional groups and determining the structural characteristics of a molecule. Theoretical calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental FT-IR and Raman spectra.

Experimental Protocol (Theoretical):

-

Software: Same as for geometry optimization.

-

Method: Using the optimized geometry obtained at the B3LYP/6-311++G(d,p) level of theory, a frequency calculation is performed.

-

Procedure: The calculation will yield the harmonic vibrational frequencies. It is a common practice to scale these calculated frequencies by an empirical scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data, which inherently contains anharmonic effects. The calculated IR intensities and Raman activities are also obtained from this calculation. The potential energy distribution (PED) analysis, using software like VEDA, can be performed to provide a detailed assignment of the vibrational modes.

Electronic Properties (HOMO-LUMO and UV-Vis Analysis)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and electronic transitions.

Experimental Protocol (Theoretical):

-

Software: Same as for geometry optimization.

-

Method: The HOMO and LUMO energies are obtained from the output of the optimized geometry calculation at the B3LYP/6-311++G(d,p) level. For the prediction of the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is employed.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry. To simulate solvent effects, which can be significant for UV-Vis spectra, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used. The calculation will provide the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*).

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Experimental Protocol (Theoretical):

-

Software: Same as for geometry optimization.

-

Method: A frequency-dependent NLO properties calculation is performed at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure: The calculation is performed on the optimized geometry. The output will provide the components of the dipole moment, polarizability, and hyperpolarizability tensors. These values can be used to assess the potential of this compound as an NLO material.

Predicted Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-N1 | Value | C2-N1-C6 | Value |

| ... | Value | ... | Value |

Table 2: Predicted Vibrational Frequencies and Assignments

| Mode | Predicted Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED) |

| ν1 | Value | Value | Value | Description |

| ν2 | Value | Value | Value | Description |

| ... | Value | Value | Value | Description |

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Predicted λmax (nm) | Value |

| Oscillator Strength (f) | Value |

| Main Transition | Description |

Table 4: Predicted Nonlinear Optical (NLO) Properties

| Parameter | Value |

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (a.u.) |

| First-Order Hyperpolarizability (β) | Value (a.u.) |

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described in this guide.

Caption: Logical workflow for quantum chemical calculations.

Caption: Interplay between theoretical predictions and experimental validation.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive computational protocol for the theoretical investigation of this compound using Density Functional Theory. The methodologies for geometry optimization, vibrational analysis, electronic property prediction, and NLO property calculation are based on well-established and validated approaches for similar molecular systems. The presented framework allows for the generation of a rich dataset of predicted physicochemical properties, which can guide future experimental work and inform the rational design of novel pharmaceuticals and materials.

The primary limitation of the present guide is the absence of direct experimental data for this compound, which prevents a direct validation of the theoretical results. Future research should prioritize the experimental synthesis and spectroscopic characterization (FT-IR, Raman, UV-Vis, and NMR) of this compound. A comparative analysis of the experimental data with the theoretical predictions presented herein will be crucial for a complete and validated understanding of the molecular properties of this compound. Such a combined experimental and theoretical approach will undoubtedly accelerate its potential applications in drug development and materials science.

In-Depth Technical Guide: Properties and Applications of 5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-3-carbaldehyde, with CAS number 113118-82-4, is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its utility is particularly highlighted in the development of novel therapeutics, most notably as a precursor to potent inhibitors of the Dual Leucine Zipper Kinase (DLK) and Leucine Zipper-bearing Kinase (LZK) signaling pathway, which is implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 5-Chloropyridine-3-carbaldehyde, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Chemical and Physical Properties

5-Chloropyridine-3-carbaldehyde is a solid at room temperature.[1][2] While specific, experimentally determined physical constants such as melting and boiling points are not consistently reported in publicly available literature, its fundamental properties have been established.

Table 1: Physicochemical Properties of 5-Chloropyridine-3-carbaldehyde

| Property | Value | Source |

| CAS Number | 113118-82-4 | [1][2] |

| Molecular Formula | C₆H₄ClNO | [1][2] |

| Molecular Weight | 141.56 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| SMILES | Clc1cncc(C=O)c1 | [1][2] |

| InChI | 1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | [1][2] |

Synthesis

General Experimental Protocol: Oxidation of (5-chloropyridin-3-yl)methanol

This protocol is a generalized procedure based on common oxidation reactions of primary alcohols to aldehydes and would require optimization for this specific substrate.

Materials:

-

(5-chloropyridin-3-yl)methanol

-

Anhydrous dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Silica gel

-

Anhydrous sodium sulfate

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve (5-chloropyridin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction appropriately. If using PCC, the mixture is typically filtered through a pad of silica gel. If using DMP, the reaction is often quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford 5-Chloropyridine-3-carbaldehyde.

Biological Significance and Applications

The primary significance of 5-Chloropyridine-3-carbaldehyde in the context of drug development lies in its role as a key intermediate in the synthesis of inhibitors targeting the DLK/LZK signaling pathway.

The DLK/LZK Signaling Pathway

Dual Leucine Zipper Kinase (DLK, also known as MAP3K12) and Leucine Zipper-bearing Kinase (LZK, or MAP3K13) are members of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family.[1][3][4] This pathway is a critical regulator of neuronal stress responses, including axon degeneration and apoptosis.[5] Activation of DLK/LZK leads to the phosphorylation of downstream kinases, MKK4 and MKK7, which in turn activate c-Jun N-terminal Kinase (JNK).[1][3][4] The activation of this cascade is implicated in the progression of various neurodegenerative diseases. Consequently, the development of small molecule inhibitors of DLK and LZK is a promising therapeutic strategy.

Synthesis of DLK/LZK Inhibitors

A significant application of 5-Chloropyridine-3-carbaldehyde is demonstrated in the synthesis of substituted 2-amino-pyrazolyl-[1][3][6]triazolo[1,5a] pyridine derivatives, as described in patent WO2020215094A1.[7] This class of compounds has been identified as potent modulators of the DLK/LZK signaling pathway.

The following protocol is an initial step in a multi-step synthesis of a DLK/LZK inhibitor, starting from 5-Chloropyridine-3-carbaldehyde.

Materials:

-

5-Chloropyridine-3-carbaldehyde (CAS 113118-82-4)

-

Dry tetrahydrofuran (THF)

-

Ethylmagnesium bromide (1.0 M in THF)

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 5-chloropyridine-3-carbaldehyde (e.g., 3.95 g, 27.9 mmol) in dry THF (100 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Ethylmagnesium bromide (e.g., 33 ml of a 1.0 M solution in THF, 33 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to stir for 2 hours at room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted twice with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 1-(5-chloropyridin-3-yl)propan-1-ol.

This alcohol intermediate undergoes further synthetic transformations to yield the final 2-amino-pyrazolyl-[1][3][6]triazolo[1,5a] pyridine derivatives.

Safety Information

5-Chloropyridine-3-carbaldehyde is associated with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Chloropyridine-3-carbaldehyde is a valuable and versatile chemical intermediate. While comprehensive data on its intrinsic physical and biological properties are limited, its utility as a precursor in the synthesis of complex heterocyclic molecules, particularly for the development of inhibitors of the DLK/LZK signaling pathway, is well-documented. This role positions it as a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development, particularly those focused on neurodegenerative disorders. Further research into the detailed characterization and broader synthetic applications of this compound is warranted.

References

- 1. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]

- 2. 5-Chloro-pyridine-3-carbaldehyde AldrichCPR 113118-82-4 [sigmaaldrich.com]

- 3. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The MAP3Ks DLK and LZK Direct Diverse Responses to Axon Damage in Zebrafish Peripheral Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2020215094A1 - Substituted 2-amino-pyrazolyl-[1,2,4]triazolo[1,5a] pyridine derivatives and use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 5-Chloronicotinaldehyde via Vilsmeier-Haack Reaction

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloronicotinaldehyde, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is achieved through the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of activated aromatic and heteroaromatic compounds.[1] This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, representative data, and safety guidelines tailored for researchers, scientists, and professionals in drug development.

Introduction

The Vilsmeier-Haack reaction is a powerful synthetic tool used to introduce a formyl (-CHO) or acetyl group into electron-rich aromatic and heterocyclic substrates.[2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4][5] This reagent then reacts with the substrate to form the corresponding aldehyde or ketone after aqueous work-up.[6][7]

This compound is a valuable building block in organic synthesis.[8] Its chlorinated pyridine ring and reactive aldehyde group allow for diverse functionalization, making it a sought-after precursor for various active pharmaceutical ingredients (APIs).[8] The protocol outlined herein describes a representative method for its synthesis based on the Vilsmeier-Haack cyclization of an N-arylacetamide precursor, a strategy proven effective for creating functionalized quinolines and other nitrogen-containing heterocycles.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][9]

-

Electrophilic Substitution and Cyclization: An activated substrate, such as an N-arylacetamide, undergoes electrophilic substitution with the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to form the chloro-formyl substituted heterocyclic ring.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound.

Caption: General mechanism for the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Researchers should optimize conditions based on their specific substrate and scale.

3.1 Materials and Reagents:

-

N-(3-chlorophenyl)acetamide (or similar precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

3.2 Equipment:

-

Three-neck round-bottom flask